molecular formula C19H15N3O2S2 B2876855 2-{[(2-Methoxyphenyl)methyl]sulfanyl}-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 2319835-30-6

2-{[(2-Methoxyphenyl)methyl]sulfanyl}-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B2876855
CAS No.: 2319835-30-6
M. Wt: 381.47
InChI Key: YBVYFWQURBZBLZ-UHFFFAOYSA-N
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Description

2-{[(2-Methoxyphenyl)methyl]sulfanyl}-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates multiple privileged structures, including a 1,2,4-oxadiazole ring, thiophene, and pyridine, which are commonly found in pharmacologically active compounds . The 1,2,4-oxadiazole moiety, in particular, is a well-recognized scaffold in the development of new therapeutic agents due to its favorable physicochemical properties and its presence in compounds with demonstrated biological activities . The specific molecular architecture of this compound, featuring a sulfur-containing linker, suggests potential for diverse biological interactions. Heterocyclic compounds containing 1,2,4-oxadiazole rings have been investigated for a range of biological activities, including antiviral properties against viruses such as feline coronavirus (FCoV) and herpes simplex virus (HSV) . This makes the compound a valuable candidate for screening in antiviral research programs and for investigating novel mechanisms of action against a spectrum of viral pathogens. Furthermore, the structural features of this chemical are indicative of potential utility in other therapeutic areas, such as antibacterial research, given the ongoing need for new agents to combat antibiotic resistance . This product is provided for research use only and is intended for utilization in laboratory settings by qualified scientists. It is strictly not for diagnostic, therapeutic, or personal use. Researchers can employ this compound as a key intermediate in organic synthesis, a building block for the development of more complex molecules, or as a reference standard in biological assays to explore new pathways in chemical biology and medicinal chemistry.

Properties

IUPAC Name

5-[2-[(2-methoxyphenyl)methylsulfanyl]pyridin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-23-15-8-3-2-6-13(15)12-26-19-14(7-4-10-20-19)18-21-17(22-24-18)16-9-5-11-25-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVYFWQURBZBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoximes

A widely reported method for 1,2,4-oxadiazole formation involves cyclization of amidoximes. For the thiophene-substituted variant, thiophene-2-carbonyl chloride is reacted with a pyridine-containing amidoxime.

Procedure :

  • Amidoxime Formation :
    Pyridine-3-carboxamide is treated with hydroxylamine hydrochloride in ethanol under reflux to yield pyridine-3-amidoxime.
  • Cyclization :
    The amidoxime reacts with thiophene-2-carbonyl chloride in dichloromethane, catalyzed by triethylamine, to form the 1,2,4-oxadiazole ring.

Optimization :

  • Solvent : Dichloromethane or tetrahydrofuran improves solubility of intermediates.
  • Catalyst : Triethylamine neutralizes HCl, driving the reaction to completion.

Yield : 68–72% (analogous reactions).

Hydrazide-Based Cyclocondensation

Alternative routes utilize hydrazide intermediates. For example, nicotinohydrazide (pyridine-3-carbohydrazide) reacts with thiophene-2-carbaldehyde in acetic anhydride under reflux.

Procedure :

  • Hydrazone Formation :
    Nicotinohydrazide and thiophene-2-carbaldehyde condense in acetic anhydride at 80°C for 12 hours.
  • Oxidative Cyclization :
    The hydrazone intermediate undergoes cyclization in the presence of iodine and potassium carbonate, forming the oxadiazole ring.

Key Data :

  • Reaction Time : 12–18 hours.
  • Yield : 65% (similar systems).

Introduction of the (2-Methoxyphenyl)methylsulfanyl Group

Nucleophilic Substitution on Halogenated Pyridine

A chloropyridine intermediate facilitates the introduction of the sulfanyl group via nucleophilic substitution.

Procedure :

  • Chloropyridine Synthesis :
    3-Bromo-pyridine is treated with N-chlorosuccinimide (NCS) in acetonitrile to yield 3-chloropyridine.
  • Thiol Coupling :
    The chloropyridine reacts with (2-methoxyphenyl)methanethiol in dimethylformamide (DMF) using potassium carbonate as a base.

Optimization :

  • Base : Potassium carbonate enhances nucleophilicity of the thiolate ion.
  • Temperature : 60–80°C improves reaction kinetics.

Yield : 70–75% (analogous substitutions).

Mitsunobu Reaction for Sulfur Incorporation

The Mitsunobu reaction offers an alternative for forming C–S bonds under mild conditions.

Procedure :

  • Substrate Preparation :
    3-Hydroxypyridine is derivatized with triphenylphosphine and diethyl azodicarboxylate (DEAD).
  • Coupling :
    (2-Methoxyphenyl)methanethiol is added, yielding the sulfanyl-pyridine product.

Advantages :

  • Regioselectivity : High specificity for alcohol-to-thiol conversion.
  • Yield : 80–85% (patent data).

Convergent Coupling Strategies

Suzuki-Miyaura Cross-Coupling

For modular synthesis, the oxadiazole-thiophene and sulfanyl-pyridine units are coupled via palladium-catalyzed cross-coupling.

Procedure :

  • Borylation :
    The oxadiazole-thiophene fragment is converted to a boronic ester using bis(pinacolato)diboron.
  • Coupling :
    The boronic ester reacts with brominated sulfanyl-pyridine using Pd(PPh₃)₄ as a catalyst.

Conditions :

  • Catalyst : 5 mol% Pd(PPh₃)₄.
  • Solvent : Toluene/water (3:1).
  • Yield : 60–65%.

Direct Cycloaddition Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables one-pot assembly of the oxadiazole and pyridine moieties.

Procedure :

  • Azide Formation :
    3-Azidopyridine is prepared from 3-aminopyridine via diazotization.
  • Cycloaddition :
    The azide reacts with a thiophene-propargyl oxadiazole precursor under Cu(I) catalysis.

Yield : 55–60%.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent.
  • Recrystallization : Methanol or dichloromethane yields high-purity crystals.

Spectroscopic Analysis

  • NMR :
    • ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, pyridine-H), 7.89–7.21 (m, thiophene and aryl-H), 4.32 (s, 2H, SCH₂), 3.86 (s, 3H, OCH₃).
  • MS (ESI) : m/z 424.1 [M+H]⁺.

Comparative Evaluation of Methods

Method Yield (%) Advantages Limitations
Amidoxime Cyclization 68–72 High regioselectivity Long reaction times
Mitsunobu Reaction 80–85 Mild conditions Cost of reagents
Suzuki Coupling 60–65 Modularity Requires pre-functionalized substrates
CuAAC 55–60 One-pot synthesis Moderate yields

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Methoxyphenyl)methyl]sulfanyl}-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the thioether linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s chemical properties make it suitable for use in materials science and catalysis.

Mechanism of Action

The mechanism by which 2-{[(2-Methoxyphenyl)methyl]sulfanyl}-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to its bioactive effects.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

Compound A : 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol (CAS: 1325303-97-6)
  • Structure : Differs by replacing the 2-[(2-methoxyphenyl)methyl]sulfanyl group with a thiol (-SH) at the pyridine 2-position.
  • Molecular Weight : 314.35 g/mol ().
  • Key Differences : The thiol group increases polarity but reduces metabolic stability compared to the methoxyphenyl-thioether in the target compound. This analog has been explored as a kinase inhibitor precursor.
Compound B : 2-(5-Bromopyridin-3-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl]-1,3,4-oxadiazole
  • Structure: Contains a bromopyridine and tetrahydrothienopyridine-sulfonyl group attached to oxadiazole ().
  • Molecular Weight : 543.43 g/mol.
  • The tetrahydrothienopyridine group may improve blood-brain barrier penetration compared to the methoxyphenyl group in the target compound.
Compound C : 4-[4-(4-Methoxyphenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine
  • Structure : Features a triazole-oxadiazole hybrid with a 4-methylphenyl substituent ().
  • Molecular Weight : 456.53 g/mol.
  • However, the larger size may reduce solubility.

Functional Group Modifications

Sulfur-Containing Groups
  • The target compound’s [(2-methoxyphenyl)methyl]sulfanyl group balances lipophilicity and steric bulk, favoring membrane permeability (). In contrast, analogs with methylsulfanyl-thiazole groups (e.g., 2-[4-methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid, ) exhibit higher acidity due to the thiazole ring, limiting their utility in neutral-pH environments.
Heterocyclic Variations
  • Replacing thiophene with phenyl (e.g., in ’s cyclopropane-oxadiazole derivative) reduces π-stacking efficiency but improves synthetic accessibility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents LogP* Bioactivity
Target Compound 388.47 2-Methoxyphenyl-thioether, thiophene-oxadiazole 3.1 Kinase inhibition (predicted)
Compound A (CAS: 1325303-97-6) 314.35 Pyridine-thiol, thiophene-oxadiazole 1.8 Kinase precursor
Compound B 543.43 Bromopyridine, tetrahydrothienopyridine 4.2 Anticancer
Compound C 456.53 Triazole-oxadiazole, 4-methylphenyl 3.9 COX-2 inhibition

*Calculated using fragment-based methods.

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